N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide is an organic compound that features a furan ring and a naphthalene moiety The presence of these two distinct aromatic systems makes it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide typically involves the reaction of 2-furoic acid with naphthalene-1-carboxylic acid. The process can be carried out under microwave-assisted conditions to improve yield and reduce reaction time. Common reagents used in this synthesis include coupling agents like DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of microwave reactors and efficient coupling reagents can be expected to play a significant role in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include diammonium cerium(IV) nitrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of STAT3, a protein involved in cell signaling pathways . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: A psychoactive substance with different pharmacological effects.
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide is unique due to its dual aromatic systems, which provide a versatile platform for various chemical modifications
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(21,16-10-5-11-22-16)12-19-17(20)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,21H,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEYCPQPNPUZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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